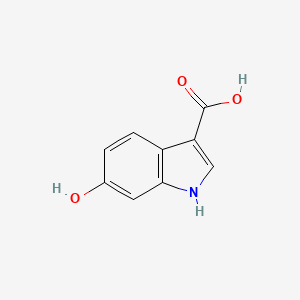

6-Hydroxy-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-1-2-6-7(9(12)13)4-10-8(6)3-5/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYORHELBFKLYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598111 | |

| Record name | 6-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-78-3 | |

| Record name | 6-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24370-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 6 Hydroxy 1h Indole 3 Carboxylic Acid and Its Derivatives

Established Synthetic Routes for 6-Hydroxyindole (B149900) Core Construction

The construction of the 6-hydroxyindole scaffold is a critical step, and several methodologies have been established to achieve this with regiochemical control.

One established route to obtaining 6-hydroxyindoles involves a protection-functionalization-deprotection sequence. The hydroxyl group at the 6-position is first protected, commonly as a benzyl (B1604629) ether, to prevent it from interfering with subsequent reactions. rsc.orgorgsyn.org

The synthesis begins with the preparation of 6-benzyloxyindole (B15660). This intermediate can be synthesized from starting materials like 2-methyl-3-nitrophenol. orgsyn.org The phenolic hydroxyl is benzylated, and the indole (B1671886) ring is constructed through methods like the Reissert indole synthesis. orgsyn.org

Once 6-benzyloxyindole is obtained, it can be converted into an indole Grignard reagent (an indolylmagnesium halide) by reaction with a suitable Grignard reagent like ethylmagnesium bromide. The acidic N-H proton of the indole ring is abstracted, rendering the indole nucleophilic. This reagent can then undergo carboxylation by reaction with carbon dioxide (CO2), typically from dry ice. libretexts.org This reaction introduces a carboxylic acid group, primarily at the C3 position, yielding 6-benzyloxy-1H-indole-3-carboxylic acid. semanticscholar.orgcapes.gov.br The final step is the deprotection of the benzyl group, usually through catalytic hydrogenation, to reveal the desired 6-hydroxy-1H-indole-3-carboxylic acid.

A highly efficient and operationally simple method for the regioselective synthesis of 6-hydroxyindoles has been developed that avoids the use of metal catalysts. semanticscholar.orglookchem.com This approach involves the direct condensation of carboxymethyl cyclohexadienones with primary amines. semanticscholar.org This method is notable for its mild conditions and broad substrate applicability. orgsyn.orgsemanticscholar.org

The reaction mechanism proceeds through a cascade sequence initiated by the condensation of the amine with the carboxymethyl group of the cyclohexadienone substrate. semanticscholar.org This forms an in-situ enamine. The key step is a subsequent intramolecular aza-Michael addition, where the enamine nitrogen attacks the cyclohexadienone ring. semanticscholar.orgnih.gov This is followed by a rearomatization step that expels a molecule of water to form the stable indole aromatic system, yielding the 6-hydroxyindole product. semanticscholar.org The entire process occurs without the need for an external catalyst, driven by the inherent reactivity of the starting materials. orgsyn.orgsemanticscholar.org

A significant advantage of this catalyst-free method is its broad substrate scope with respect to the amine component. semanticscholar.org The reaction accommodates a wide variety of primary amines, demonstrating its versatility.

Anilines: Both aniline (B41778) and various para-substituted anilines react efficiently to provide the corresponding N-aryl-6-hydroxyindoles in good yields. semanticscholar.org

Heterocyclic Amines: Heterocyclic amines, such as 2-aminopyridine, are also suitable substrates. semanticscholar.org

Aliphatic Amines: The reaction works well with a range of aliphatic amines, including linear, branched, and sterically bulky amines like fluorenyl amine. semanticscholar.org

α-Chiral Amines: Importantly, α-chiral aliphatic amines can be used, providing access to chiral 6-hydroxyindole derivatives. semanticscholar.org

Ammonia (B1221849): Even a simple solution of ammonia can be used as the amine source to produce the unsubstituted 6-hydroxyindole in excellent yield. semanticscholar.org

The table below summarizes the yields obtained with various amine substrates in the synthesis of 6-hydroxyindoles. semanticscholar.org

| Amine Substrate | Product | Yield (%) |

| Aniline | 1-Phenyl-1H-indol-6-ol | 78 |

| p-Toluidine | 1-(p-Tolyl)-1H-indol-6-ol | 75 |

| p-Anisidine | 1-(4-Methoxyphenyl)-1H-indol-6-ol | 66 |

| 2-Aminopyridine | 1-(Pyridin-2-yl)-1H-indol-6-ol | 78 |

| Fluorenylamine | 1-(9H-Fluoren-9-yl)-1H-indol-6-ol | 82 |

| Benzylamine | 1-Benzyl-1H-indol-6-ol | 82 |

| Ammonia (1M in dioxane) | 1H-Indol-6-ol | 92 |

This data is based on reported experimental results. semanticscholar.org

The practical utility of this catalyst-free condensation has been demonstrated by scaling the reaction to gram quantities. For instance, the synthesis of 1-(4-(trifluoromethyl)benzyl)-1H-indol-6-ol was successfully performed on a one-gram scale, affording the product in a 66% yield, which highlights the method's viability for producing substantial amounts of material. semanticscholar.org This scalability is a crucial feature for applications in pharmaceutical development and materials science. scripps.edu

The introduction of a carboxylic acid group at the C3 position of a pre-formed indole ring is a key transformation. While various methods exist for this purpose, the use of organoaluminum reagents for the direct C-H carboxylation at the C3-position of an indole ring is not a widely documented or standard procedure in the reviewed literature. elsevierpure.com

The more conventional organometallic approach for this transformation involves the use of indole Grignard reagents, as discussed previously (Section 2.1.1). libretexts.orgsemanticscholar.orgcapes.gov.br This method relies on the deprotonation of the indole N-H followed by reaction with CO2. Other modern methods include palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters nih.gov and transition-metal-free tandem cyclization/CO2 fixation of 2-ethynylanilines.

Organoaluminum reagents, such as trimethylaluminum (B3029685) or diethylaluminum chloride, are versatile reagents in organic synthesis, often used as Lewis acids or in alkylation reactions. elsevierpure.com However, their specific application for the direct carboxylation of the electron-rich C3 position of 6-hydroxyindole or its protected precursors is not a prominently featured strategy in synthetic literature based on the available search results.

Catalyst-Free Condensation of Carboxymethyl Cyclohexadienones with Amines

Advanced Functionalization and Derivatization Strategies

The inherent reactivity of the this compound scaffold allows for a multitude of functionalization and derivatization strategies. These reactions can target the indole nucleus, the hydroxyl group, or the carboxylic acid moiety, paving the way for a diverse range of derivatives.

Oxidation Pathways Leading to Indole-3-carboxylic Acid Derivatives

Oxidative transformations of the 6-hydroxyindole core can lead to structurally complex molecules. One notable pathway involves an initial reduction of the indole to a 2,3-dihydroindole (indoline), followed by an oxidative dearomatization. For instance, a 6-hydroxyindole derivative can be reduced to the corresponding indoline (B122111), which is then treated with phenyliodine diacetate (PIDA). This sequence does not oxidize the indole ring directly but results in the formation of a tetrahydro-6H-indol-6-one moiety, a valuable structural core found in many natural products. acs.org

Reduction Reactions Yielding Hydroxyindole Derivatives

The indole ring of 6-hydroxyindole derivatives can be selectively reduced to yield the corresponding 2,3-dihydroindole, also known as an indoline. A common reagent for this transformation is sodium cyanoborohydride. Research has shown that the reduction of a chiral 1-alkyl-6-hydroxyindole using sodium cyanoborohydride proceeds with a diastereoselectivity of 3:1, demonstrating control over the stereochemical outcome of the reaction. acs.org

| Reaction Type | Substrate | Reagent | Product | Key Finding | Reference |

| Reduction | Chiral 1-alkyl-6-hydroxyindole | Sodium Cyanoborohydride | 1-alkyl-6-hydroxyindoline | Reaction proceeds with 3:1 diastereoselectivity. | acs.org |

Electrophilic Substitution Reactions on the Indole Ring System

The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution. The hydroxyl group at the C6 position is an activating group, influencing the regioselectivity of these reactions.

Friedel-Crafts Alkylation : This reaction attaches an alkyl group to the aromatic ring. For 6-hydroxyindoles, studies have shown that Friedel-Crafts alkylation can be directed to the C7 position. The reaction of 6-hydroxyindoles with electrophiles like β-arylnitroalkenes, catalyzed by a bifunctional squaramide catalyst, can yield C7-alkylated products in good yields (up to 98%). acs.org This functionalization at the carbocyclic ring is generally more challenging than at the pyrrole (B145914) ring. acs.org

Mannich Reaction : The Mannich reaction is a three-component reaction that introduces an aminomethyl group onto the indole ring, typically at the C3 position for unsubstituted indoles. wikipedia.orgyoutube.com The reaction involves an aldehyde (like formaldehyde), a primary or secondary amine, and the active hydrogen compound, in this case, the indole. wikipedia.orgyoutube.comthermofisher.com The electrophile in this case is a pre-formed iminium ion. youtube.com While C3 is the most common site of attack, the substitution pattern of the indole can influence the outcome. chemtube3d.com

Halogenation : The indole ring can be halogenated using various reagents. Enzymatic halogenation using a thermostable RebH variant has been shown to effectively brominate a range of indole derivatives, including those with carboxylic acid functionalities. frontiersin.org For indoles without substituents at C2 or C3, bromination typically occurs at the C3 position. frontiersin.org In cases of electron-rich aromatic carboxylic acids, electrophilic halogenation on the ring can sometimes occur in preference to halodecarboxylation. nih.govacs.org

Site-Specific Derivatization of Hydroxyl and Carboxyl Moieties (e.g., Triflate Formation, Esterification)

The hydroxyl and carboxyl functional groups on this compound offer specific sites for derivatization, allowing for the synthesis of a wide array of esters and other derivatives.

Triflate Formation : The hydroxyl group at the C6 position can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group. Triflate is an excellent leaving group, making the resulting derivative a versatile intermediate for cross-coupling reactions. This transformation can be achieved using reagents such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with a base like pyridine (B92270) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh), which is a milder alternative. researchgate.net The conversion of a 6-hydroxy indole to its corresponding triflate has been demonstrated as a key step to enable subsequent palladium-catalyzed coupling reactions with boronic acids or acetylenes. acs.org

| Reagent | Typical Conditions | Notes | Reference |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Pyridine or TEA, DCM, cool to RT | Standard, highly reactive agent. | researchgate.net |

| N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) | Base, solvent | Milder reagent, can offer better selectivity. | researchgate.net |

| Trifluoromethanesulfonyl fluoride (B91410) (TfF) | DIPEA, MeCN, RT | Generated in situ, used for 6-hydroxyindole. | acs.org |

Esterification : Both the hydroxyl and carboxylic acid groups can undergo esterification.

Hydroxyl Group : The C6-hydroxyl group can be acylated to form an ester. For example, treatment of a 6-hydroxy indole with pivaloyl chloride leads to the formation of the corresponding pivalate (B1233124) ester. acs.org

Carboxyl Group : The C3-carboxylic acid can be converted to an ester via methods like the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol (often used in excess as the solvent) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). thermofisher.comumn.edu This is an equilibrium-driven process where the formation of water as a byproduct drives the reaction forward, often aided by removal of the water. umn.edu

Optimization of Synthetic Conditions for Enhanced Selectivity and Yield

The successful synthesis of this compound and its derivatives often hinges on the careful control of reaction parameters to maximize product yield and minimize the formation of unwanted byproducts.

Temperature Modulation for Byproduct Mitigation

Temperature is a critical parameter in many indole synthesis protocols, directly impacting reaction rates, selectivity, and the formation of impurities.

In the context of the Bischler-Möhlau reaction for synthesizing hydroxyindoles, it has been demonstrated that conducting the reaction at a lower temperature can significantly improve yields and, crucially, reduce the formation of tarry side products that complicate purification. youtube.com

Similarly, in the widely used Fischer indole synthesis, the reaction outcome can be highly dependent on the temperature, along with the choice of acid catalyst and solvent. acs.org For non-symmetrical ketones, temperature modulation can influence the regioselectivity of the initial enamine or enehydrazine formation, thereby directing the cyclization to yield a specific indole isomer over others. acs.org While some indole syntheses require very high temperatures, such as vapor phase reactions conducted between 200-500 °C, others benefit from milder conditions to prevent degradation and byproduct formation. nih.gov

| Synthetic Method | Effect of Temperature | Observation | Reference |

| Bischler-Möhlau Reaction | Lower temperature | Improved yields, reduced formation of tarry byproducts. | youtube.com |

| Fischer Indole Synthesis | Varies | Influences product distribution (regioselectivity) when using unsymmetrical ketones. | acs.orgacs.org |

Catalyst Screening for Improved Selectivity

The regioselective synthesis of 6-hydroxyindoles, including this compound, presents a significant chemical challenge due to the potential for reactions to occur at multiple positions on the indole scaffold. Achieving high selectivity for the C6-hydroxylated product over other isomers, such as the 4-hydroxy and 5-hydroxy derivatives, is paramount. Consequently, the screening of both chemical and enzymatic catalysts is a critical aspect of developing efficient synthetic routes.

Chemical Catalyst Systems

The selection of an appropriate chemical catalyst is crucial for directing the regiochemical outcome of indole synthesis. Different catalyst systems have been explored to improve the selectivity towards 6-hydroxyindoles.

One classic approach, the Bischler-Möhlau indole synthesis, has been modified to improve yields and selectivity. Research into a modified Bischler-Möhlau reaction for producing 4-hydroxy and 6-hydroxyindoles from 3-aminophenol (B1664112) and various benzoins has demonstrated that the choice of catalyst and reaction conditions can favor the formation of the 6-hydroxy isomer. chimicatechnoacta.ruresearchgate.net In a study utilizing hydrochloric acid as a catalyst, the fusion of 3-aminophenol with benzoins at 135 °C consistently resulted in a mixture of isomeric products where the 6-hydroxyindole was predominant. researchgate.netresearchgate.net While not a broad screening of different catalysts, this method establishes a baseline selectivity for a specific acid-catalyzed pathway. The separation of the major 6-hydroxyindole product from the 4-hydroxyindole (B18505) isomer was achieved via column chromatography. researchgate.net

| Reactant 1 | Reactant 2 (Benzoin Derivative) | Catalyst | Temperature | Outcome |

|---|---|---|---|---|

| 3-Aminophenol | Benzoin | Hydrochloric Acid | 135 °C | Mixture of 4-hydroxy and 6-hydroxyindoles, with 6-hydroxyindole as the major product. |

| 3-Aminophenol | 4,4'-Dimethoxybenzoin | Hydrochloric Acid | 135 °C | Mixture of the corresponding 4-hydroxy and 6-hydroxyindoles, with the 6-hydroxy isomer favored. |

| 3-Aminophenol | 4,4'-Dichlorobenzoin | Hydrochloric Acid | 135 °C | Mixture of the corresponding 4-hydroxy and 6-hydroxyindoles, with the 6-hydroxy isomer favored. |

Other catalytic systems have been developed for the specific synthesis of 6-hydroxyindoles. A gold-catalyzed method has been shown to efficiently produce 6-hydroxyindoles from alkynylcyclohexadienones and various amines in a one-pot reaction. nih.gov Furthermore, in syntheses where catalyst-free conditions are ineffective, Lewis acids such as Rhenium(VII) oxide (Re₂O₇) have been successfully employed. acs.org Interestingly, the use of the Re₂O₇ catalyst can also lead to the formation of 6-aminoindoles instead of 6-hydroxyindoles, depending on the substrate, highlighting the critical role of the catalyst in determining the functional group outcome of the reaction. acs.orgresearchgate.net

Chemo-Enzymatic Catalyst Screening

Chemo-enzymatic approaches offer a powerful alternative for achieving high selectivity in hydroxylation reactions. Biocatalysts, particularly enzymes from the cytochrome P450 monooxygenase (P450) family, are renowned for their ability to perform regio- and stereoselective hydroxylations of a wide range of substrates, including aromatic compounds. nih.govnih.gov The screening of P450 enzyme libraries, often generated through directed evolution or site-directed mutagenesis, is a common strategy to identify catalysts with high selectivity for a specific position on a target molecule. chimia.ch

While specific screening data for the C6-hydroxylation of indole-3-carboxylic acid is limited, studies on the hydroxylation of indole itself provide a clear precedent. For example, mutants of the P450 BM3 enzyme have been screened for their ability to hydroxylate indole to produce indigo, a process that proceeds through a 3-hydroxyindole intermediate. mdpi.com This screening identified several mutants with varying levels of activity and chemoselectivity.

| P450 BM3 Mutant | Key Mutation(s) | Chemoselectivity to Indigo (%) | Relative Improvement |

|---|---|---|---|

| F87A | F87A | 49 | - |

| F87G | F87G | 62 | - |

| F87A/T268V | F87A, T268V | 80 | 1.6-fold vs F87A |

| F87G/T268I | F87G, T268I | 78 | 1.25-fold vs F87G |

The data demonstrates that single amino acid substitutions (e.g., F87A, F87G) and the combination of mutations can significantly enhance the selectivity of the enzymatic reaction. mdpi.com This same principle of catalyst screening and directed evolution can be applied to develop a P450 biocatalyst tailored for the specific and efficient C6-hydroxylation of indole-3-carboxylic acid, offering a green and highly selective synthetic route.

Structure Activity Relationship Sar and Ligand Design Principles for 6 Hydroxy 1h Indole 3 Carboxylic Acid Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

The indole ring system is a prevalent pharmacophore in numerous biologically active compounds. nih.gov Modifications to this core structure, particularly in the context of 6-Hydroxy-1H-indole-3-carboxylic acid, can profoundly influence the resulting molecule's interaction with biological targets.

Role of the Hydroxyl Group at Position 6 in Biological Interactions

While direct SAR studies on a series of this compound derivatives are not extensively available in the public domain, the general importance of hydroxyl groups on aromatic rings in ligand-receptor interactions is well-established. For instance, in the context of other indole derivatives, the strategic placement of a hydroxyl group has been shown to be crucial for inhibitory activity against various enzymes. nih.gov The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor allows for versatile interactions within a protein's binding pocket.

Influence of Substituents on the Carboxyl Moiety on Activity

The carboxylic acid group at the C3 position is another key functional group that governs the pharmacological properties of this class of compounds. Its acidic nature allows for the formation of strong ionic interactions and hydrogen bonds with complementary residues, such as arginine or lysine (B10760008), in a target's active site.

For example, a review of indole-2 and -3-carboxamides highlights that the carboxamide moiety plays a decisive role in the inhibitory activity of these compounds against various enzymes by forming key hydrogen bonds. nih.gov

Effects of Alkyl, Halogen, and Aryl Group Modifications on Pharmacological Profiles

The introduction of various substituents, such as alkyl, halogen, or aryl groups, at different positions on the indole ring can fine-tune the pharmacological profile of this compound derivatives. These modifications can affect the molecule's lipophilicity, electronic properties, and steric interactions with the target protein.

Alkyl Substitutions: Small alkyl groups can fill hydrophobic pockets within the binding site, leading to enhanced potency. The size and position of the alkyl group are critical, as bulky groups can introduce steric hindrance and reduce activity.

Halogen Substitutions: Halogen atoms, such as chlorine, fluorine, or bromine, can modulate the electronic character of the indole ring and participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Halogenation can also improve pharmacokinetic properties, such as metabolic stability and membrane permeability.

Aryl Group Modifications: The addition of an aryl substituent can introduce further opportunities for hydrophobic and pi-stacking interactions with the target. The nature and substitution pattern of the appended aryl ring can significantly impact both potency and selectivity.

While specific data for this compound is limited, a study on indole-2-carboxylic acid benzylidene-hydrazides demonstrated that substitutions on the indole and benzene (B151609) rings significantly influenced their apoptotic activity.

Pharmacophore Elucidation and Molecular Modifications for Target Specificity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, a typical pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the indole N-H.

A hydrogen bond donor/acceptor feature from the C6-hydroxyl group.

A hydrogen bond acceptor and/or a negative ionizable feature from the C3-carboxylic acid.

Aromatic and hydrophobic features from the indole ring itself.

By understanding the pharmacophore, medicinal chemists can design molecular modifications to enhance target specificity. This involves tailoring the substituents on the indole scaffold to maximize interactions with the desired target while minimizing off-target effects. For example, if the target protein has a specific hydrophobic pocket, introducing a correspondingly shaped alkyl or aryl group on the indole ring can increase binding affinity and selectivity.

Rational Design of Potent and Selective this compound Analogs

The rational design of novel analogs builds upon the principles of SAR and pharmacophore modeling. This process often involves a combination of computational and synthetic chemistry.

Computational Approaches: Molecular docking studies can be used to predict how different analogs will bind to a target protein. This allows for the in silico screening of virtual libraries of compounds before committing to their synthesis. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop mathematical models that correlate the chemical structure of the analogs with their biological activity.

Synthetic Strategies: The synthesis of novel analogs typically involves modifying the core this compound scaffold. This can include introducing a variety of substituents at different positions on the indole ring or modifying the carboxylic acid moiety. The choice of synthetic route is crucial for accessing a diverse range of analogs for biological evaluation. General synthetic strategies for indole-3-carboxamides, which are closely related, often involve the activation of the carboxylic acid followed by coupling with an amine.

Mechanistic Investigations of Biological Activities Mediated by 6 Hydroxy 1h Indole 3 Carboxylic Acid Derivatives

Molecular Target Identification and Binding Characterization

The biological effects of 6-hydroxy-1H-indole-3-carboxylic acid derivatives are initiated by their interaction with specific molecular targets within the cell. A primary target identified for this class of compounds is the AMP-activated protein kinase (AMPK) , a crucial enzyme in cellular energy homeostasis. researchgate.netnih.gov Derivatives such as 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) have been identified as direct activators of AMPK. researchgate.netnih.gov

The binding of these derivatives has been characterized through advanced analytical techniques. Co-crystallization studies have provided molecular insights, revealing that these compounds bind at an allosteric site at the interface of the AMPK α- and β-subunits. researchgate.net This pocket has been termed the "allosteric drug and metabolite site" (ADaM). researchgate.net The carboxylic acid group of the indole (B1671886) derivative is typically solvent-exposed and positioned to interact with key amino acid residues, such as lysine (B10760008) 29 from the α-subunit. researchgate.net The characterization of this binding and its functional consequences often involves sophisticated assays like time-resolved fluorescence resonance energy transfer (TR-FRET) and dissociation-enhanced lanthanide fluorescent immunoassays (DELFIA). researchgate.net

Beyond AMPK, other indole-6-carboxylic acid derivatives have been synthesized to target key proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . researchgate.net Molecular docking studies are employed to predict and analyze the binding patterns of these derivatives to their respective kinase targets, comparing them to standard inhibitors. researchgate.net

| Derivative Example | Molecular Target | Characterization Method |

| PF-06409577 | AMP-activated protein kinase (AMPK) | Co-crystallization, TR-FRET, DELFIA researchgate.net |

| Hydrazone derivatives | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking researchgate.net |

| Oxadiazole derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Molecular Docking researchgate.net |

Modulation of Signal Transduction Pathways

By interacting with their molecular targets, this compound derivatives can modulate complex intracellular signal transduction pathways that govern fundamental cellular processes.

Several derivatives of indole-6-carboxylic acid have demonstrated potent anti-proliferative and pro-apoptotic activities, particularly in the context of cancer. researchgate.netnih.gov Studies have shown that specific derivatives can induce cell cycle arrest, notably at the G2/M phase, in cancer cell lines. researchgate.netnih.gov This disruption of the normal cell cycle progression prevents cancer cells from multiplying.

Furthermore, these compounds can trigger programmed cell death, or apoptosis. The mechanism often involves the induction of the extrinsic apoptosis pathway. researchgate.netnih.gov Similarly, derivatives of 5-hydroxyindole-3-carboxylic acid have been shown to exert significant cytotoxic effects against breast cancer cells (MCF-7) while displaying lower toxicity towards normal cells. This selective cytotoxicity is a highly desirable characteristic for potential anticancer agents, and it is often mediated by the inhibition of survival proteins like survivin, which in turn unleashes the apoptotic cascade by activating caspases.

The influence of this compound derivatives specifically on cellular differentiation is an area that remains to be fully elucidated. While the broader class of indole-3-carboxylic acid derivatives has been associated with influencing neurogenesis, direct evidence detailing the effects of the 6-hydroxy substituted variants on specific differentiation pathways is not extensively documented in current research. nih.gov Therefore, this remains an important area for future investigation to fully understand the therapeutic potential of these compounds.

Specific Mechanistic Pathways

A key and well-documented mechanistic pathway influenced by these derivatives is the activation of AMPK.

AMPK acts as a master regulator of cellular and organismal metabolism, activated in response to stresses that deplete cellular ATP levels. Several derivatives of this compound, including PF-06409577 and its acyl glucuronide metabolites, are potent, direct activators of AMPK, specifically the β1-containing isoforms. researchgate.net Activation of AMPK by these compounds can lead to beneficial metabolic effects, such as the inhibition of de novo lipogenesis in hepatocytes. This has positioned them as promising candidates for the treatment of metabolic diseases. researchgate.net

The mechanism of AMPK activation by these indole derivatives is multifaceted. Research has shown that they employ a dual mechanism of action:

Direct Allosteric Activation: The compounds bind to the allosteric ADaM site on the AMPK enzyme complex, causing a conformational change that directly enhances its kinase activity. researchgate.net

Protection from Dephosphorylation: A critical step for AMPK activation is the phosphorylation of threonine 172 (Thr172) in the activation loop of the catalytic α-subunit. The binding of the indole derivatives protects this phosphorylated residue from being dephosphorylated by protein phosphatases (like PP2a). researchgate.net This protective effect ensures that AMPK remains in its active state for a longer duration. researchgate.net

This dual mechanism was elucidated using specialized in vitro assays designed to distinguish between allosteric activation and the protective effect against dephosphorylation. researchgate.net

| Mechanistic Action | Description | Key Residue |

| Allosteric Activation | Compound binds to the ADaM site, inducing a conformational change that increases kinase activity. researchgate.net | N/A |

| Protection from Dephosphorylation | Compound binding shields the phosphorylated Thr172 from phosphatase activity, prolonging the active state. researchgate.net | Thr172 (α-subunit) |

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

Molecular Insights into Ligand-AMPK α1β1γ1 Isoform Interactions

Derivatives of this compound have been identified as direct activators of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. acs.org Molecular investigations, including co-crystallization and docking studies, have provided detailed insights into how these compounds interact with specific AMPK isoforms, particularly the α1β1γ1 complex. researchgate.netfrontiersin.org

The activation of AMPK is crucial for therapeutic strategies targeting metabolic diseases. nih.gov An indazole acid served as a lead compound, which was optimized by modifying the core and aryl appendage to enhance oral absorption, leading to the development of indole acid derivatives like PF-06409577. acs.org Studies on acyl glucuronide metabolites of compounds such as 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) revealed that they are direct activators of human β1-containing AMPK isoforms. researchgate.net Co-crystallization of the AMPK α1β1γ1 isoform with these indole derivatives and their metabolites has elucidated the structural basis for this activation. researchgate.net

Molecular docking simulations are instrumental in understanding the binding modes of these ligands within the AMPK active site. frontiersin.orgjmpas.com These studies define a receptor grid box centered on the known ligand in the AMPK active site to predict the binding affinity and interactions of new compounds. frontiersin.org For instance, docking studies showed that various active compounds share similar binding poses within the AMPK pocket, interacting with key residues such as Phe27, Lys29, and Ser108 via their phenyl and cyclopentyl rings. frontiersin.org Although a direct correlation between docking scores and activity is not always observed, these computational methods are vital for screening potential AMPK modulators. frontiersin.orgnih.gov

Table 1: Key Amino Acid Interactions in Ligand-AMPK α1β1γ1 Binding

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Phe27 | Hydrophobic | frontiersin.org |

| Lys29 | Hydrogen Bond / Electrostatic | frontiersin.org |

| Lys31 | Hydrogen Bond / Electrostatic | frontiersin.org |

| Leu47 | Hydrophobic | frontiersin.org |

| Lys51 | Hydrogen Bond / Electrostatic | frontiersin.org |

| Thr106 | Hydrogen Bond | frontiersin.org |

| Arg107 | Hydrogen Bond / Electrostatic | frontiersin.org |

| Ser108 | Hydrogen Bond | frontiersin.org |

| Val113 | Hydrophobic | frontiersin.org |

Downstream Signaling Cascades and Metabolic Regulation

The activation of AMPK by this compound derivatives triggers a cascade of downstream signaling events that play a crucial role in metabolic regulation. acs.org AMPK acts as a master regulator of cellular metabolism, and its activation leads to the modulation of multiple pathways impacting lipid metabolism, mechanistic target of rapamycin (B549165) (mTOR) signaling, and oxidative stress. acs.orgnih.gov

One of the primary downstream effects is the inhibition of de novo lipogenesis. In human hepatocytes, indole-3-carboxylic acid derivatives and their acyl glucuronide metabolites have been shown to activate cellular AMPK, leading to a reduction in lipid synthesis. researchgate.net AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase. nih.gov

The activation of AMPK can also influence neuroinflammation and pain modulation by affecting downstream targets in various cell types, including microglia and astrocytes. nih.gov For example, AMPK activators can suppress the production of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. nih.gov

Table 2: Downstream Effects of AMPK Activation by Indole Derivatives

| Downstream Target/Pathway | Effect of AMPK Activation | Metabolic Outcome | Reference |

|---|---|---|---|

| De Novo Lipogenesis | Inhibition | Reduced fat synthesis | researchgate.net |

| mTORC1 Signaling | Inhibition | Regulation of cell growth and proliferation | acs.orgnih.gov |

| Acetyl-CoA Carboxylase (ACC) | Phosphorylation/Inactivation | Decreased fatty acid synthesis | nih.gov |

| Pro-inflammatory Cytokines (e.g., IL-6, IL-1β) | Suppression of production | Anti-inflammatory response | nih.gov |

| Oxidative Stress | Modulation | Improved kidney function | acs.org |

Radical Scavenging Mechanisms and Antioxidant Effects

Hydroxyindoles, including this compound, exhibit significant antioxidant activity primarily through their ability to act as radical-trapping agents. nih.gov The hydroxyl group on the indole ring is key to this function, allowing the molecule to donate a hydrogen atom to neutralize free radicals. researchgate.netmdpi.com This mechanism is particularly effective against various reactive oxygen species (ROS) such as alkyl peroxides, singlet oxygen, and superoxide (B77818) radical anions. researchgate.net

Studies comparing different hydroxyindole analogs have shown that the position of the hydroxyl group influences the antioxidant potency. nih.gov For instance, in protecting neuronal cultures from a form of cell death called ferroptosis, 3-hydroxyindole and 7-hydroxyindole (B18039) were found to be more effective than 6-hydroxyindole (B149900), which in turn was more effective than 5-hydroxyindole. nih.gov Despite this, all tested hydroxyindoles demonstrated dose-dependent radical scavenging activity in a cell-free ABTS assay. nih.gov Interestingly, 6-hydroxyindole was specifically noted to increase levels of glutathione (B108866), a major endogenous antioxidant, although this enhancement may not be the primary contributor to its anti-ferroptotic function. nih.gov

The antioxidant capacity of hydroxyindoles is also linked to their lower oxidation potentials compared to parent indole compounds, which makes them more readily available to counter oxidative stress. researchgate.net The antioxidant effects of some 5-hydroxy derivatives have been shown to be dependent on the presence of vitamin E, suggesting a synergistic relationship where the hydroxyindole may help regenerate the vitamin E radical. nih.gov

Table 3: Comparative Anti-ferroptotic Efficacy of Hydroxyindole Analogs

| Compound | Relative Potency in HT-22 Cells | Key Mechanistic Finding | Reference |

|---|---|---|---|

| 3-Hydroxyindole | Most Potent | Strong inhibitor of erastin, RSL3, and FINO2-induced ferroptosis | nih.gov |

| 7-Hydroxyindole | High Potency | Effective inhibitor of ferroptosis | nih.gov |

| 6-Hydroxyindole | Moderate Potency | Specifically increases glutathione levels | nih.gov |

| 5-Hydroxyindole | Lower Potency | Less effective in inhibiting ferroptosis | nih.gov |

| Serotonin | Low Potency | Less effective in inhibiting ferroptosis | nih.gov |

| 5-HIAA | Least Potent | Less effective in inhibiting ferroptosis | nih.gov |

Effects on Enzymatic Systems (e.g., Cytochrome P450 Enzymes)

Indole and its derivatives can interact with various enzymatic systems, most notably the cytochrome P450 (CYP450) family of enzymes, which are central to drug metabolism. nih.govbiomolther.org These interactions often result in the inhibition of CYP450 activity, which can lead to significant drug-drug interactions. nih.govmdpi.com

The mechanism of inhibition can be reversible (competitive or non-competitive) or irreversible. mdpi.com Irreversible inhibition, also known as mechanism-based inhibition, occurs when a CYP450 enzyme metabolizes a compound into a reactive intermediate that then covalently binds to and inactivates the enzyme. biomolther.orgmdpi.com For example, indole itself is hydroxylated by CYP enzymes, primarily CYP2E1, in the liver to form indoxyl. researchgate.net

Studies have shown that 6-hydroxyindole can act as a long-lasting inhibitor of the hepatic uptake transporter OATP1B1, which is involved in the clearance of many drugs. nih.gov Preincubation of cells expressing OATP1B1 with 6-hydroxyindole resulted in reduced uptake of a substrate, an effect that persisted even after the inhibitor was removed. nih.gov This suggests a time-dependent inhibition mechanism. nih.gov Furthermore, extracts from various medicinal plants containing indole alkaloids and other phytochemicals have demonstrated inhibitory effects on key drug-metabolizing enzymes like CYP3A4 and CYP1A2. nih.govmdpi.com The presence of multiple compounds in an extract can lead to complex interactions and significant inhibition of enzyme activity. nih.gov

Table 4: Reported Effects of Indole Derivatives on Enzymatic Systems

| Compound/Derivative | Enzyme/Transporter System | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 6-Hydroxyindole | OATP1B1 | Long-lasting inhibition | Time-dependent, increased Km for substrate uptake | nih.gov |

| Indole | Cytochrome P450 (CYP2E1) | Substrate | Hydroxylation to indoxyl | researchgate.net |

| Yatein (from plant extract) | CYP1A2 | Moderate inhibition | Competitive/Non-competitive (inferred) | mdpi.com |

| Various Plant Extracts | CYP3A4 | Inhibition | Mixed; potential for covalent binding by reactive metabolites | nih.gov |

Antiviral Mechanisms, including Membrane Fusion Inhibition

Indole-3-carboxylic acid derivatives have emerged as a class of compounds with notable antiviral activity, targeting various stages of the viral life cycle. nih.govnih.gov A key mechanism identified for some of these derivatives is the inhibition of viral membrane fusion, a critical step for the entry of enveloped viruses into host cells. unimib.itactanaturae.ru

This mechanism is exemplified by the anti-influenza drug Arbidol (umifenovir), which is structurally similar to some antiviral indole derivatives. unimib.itactanaturae.ru Arbidol functions by inhibiting the hemagglutinin (HA)-mediated fusion of the viral envelope with the cell membrane. unimib.itactanaturae.ru Peptides and small molecules can interfere with the large conformational changes that viral fusion proteins undergo, such as the formation of a "six-helix bundle," which is necessary to bring the viral and cellular membranes together for fusion. mdpi.com By binding to key domains of the fusion protein, these inhibitors prevent the structural rearrangements required for viral entry. mdpi.commdpi.com

Derivatives of 5-methoxyindole-3-carboxylic acid have been synthesized and tested for their antiviral properties. nih.govactanaturae.ru One such derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, showed a potent inhibitory effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound was found to suppress syncytium formation induced by the SARS-CoV-2 spike protein by 89%, indicating a mechanism that likely involves the inhibition of spike-mediated membrane fusion. nih.govnih.gov Additionally, the compound demonstrated interferon-inducing activity, suggesting it may also stimulate the host's innate immune response. nih.gov

Table 5: Antiviral Activity of Indole Derivatives

| Derivative Class | Target Virus | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Indole derivatives related to Arbidol | Influenza Virus | Inhibition of HA-mediated membrane fusion | unimib.it |

| 6-bromo-5-methoxy-1-methyl-indole derivative | SARS-CoV-2 | Inhibition of spike-mediated syncytium formation, Interferon induction | nih.govnih.gov |

| General indole series | Influenza Virus | Inhibition of membrane fusion by increasing HA acid stability | unimib.it |

Anti-inflammatory Modulations (e.g., COX-2 Inhibition)

Indole-3-carboxylic acid and its derivatives possess significant anti-inflammatory properties, which are mediated through various molecular mechanisms, including the modulation of key inflammatory enzymes and signaling pathways. mdpi.comchemrxiv.org These compounds can effectively reduce the expression of pro-inflammatory mediators and cytokines. chemrxiv.org

A primary mechanism of their anti-inflammatory action is the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). chemrxiv.org In studies using lipopolysaccharide (LPS)-stimulated macrophages, derivatives of ursolic acid featuring an indole ring significantly reduced the protein expression of both iNOS and COX-2. chemrxiv.org This leads to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), two key inflammatory molecules. chemrxiv.org

Furthermore, indole derivatives can modulate inflammatory signaling at the level of transcription factors. Molecular docking studies have shown that these compounds can interact with NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes. chemrxiv.org By inhibiting the NF-κB pathway, these derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.org For example, indole-3-acetic acid (IAA) was found to mitigate the LPS-triggered nuclear translocation of the NF-κB p65 subunit in macrophages. mdpi.com Concurrently, some derivatives have been shown to upregulate the anti-inflammatory cytokine IL-10, further contributing to the resolution of inflammation. chemrxiv.org

Table 6: Modulation of Inflammatory Mediators by Indole Derivatives

| Inflammatory Mediator | Effect of Indole Derivative Treatment | Reference |

|---|---|---|

| iNOS (inducible Nitric Oxide Synthase) | Reduced protein expression | chemrxiv.org |

| COX-2 (Cyclooxygenase-2) | Reduced protein expression | chemrxiv.org |

| TNF-α (Tumor Necrosis Factor-alpha) | Reduced production | chemrxiv.org |

| IL-6 (Interleukin-6) | Reduced production | mdpi.comchemrxiv.org |

| IL-1β (Interleukin-1β) | Reduced production | mdpi.comchemrxiv.org |

| IL-10 (Interleukin-10) | Increased production | chemrxiv.org |

| NF-κB (Nuclear Factor kappa B) | Inhibition of nuclear translocation | mdpi.com |

Table of Mentioned Compounds

Pharmacological and Therapeutic Applications of 6 Hydroxy 1h Indole 3 Carboxylic Acid Derivatives

Anti-Diabetic and Metabolic Disorder Therapeutics

The indole (B1671886) scaffold is implicated in metabolic regulation, and its derivatives are being investigated for their potential to address complications associated with diabetes.

Diabetic nephropathy (DN) is a severe complication of diabetes, and relevant animal models are crucial for understanding its pathology and developing new treatments. Studies have utilized mouse models that accurately replicate key features of human DN, such as endothelial nitric oxide synthase (eNOS) knock-out mice (STZ-eNOS−/− C57BLKS and eNOS−/− C57BLKS db/db). nih.gov These models exhibit significantly increased urinary albumin excretion, a primary indicator of renal damage. nih.gov

Metabolomic analysis of urine from these diabetic mice revealed significant alterations in the profiles of several metabolites compared to healthy controls. nih.gov Notably, there was a marked decrease in the levels of 3-indoxyl sulfate, an indole derivative, along with other metabolites involved in the tricarboxylic acid (TCA) cycle and amino acid catabolism. nih.gov The levels of certain metabolites, such as 4-hydroxyphenyl acetic acid and hippuric acid, showed a strong inverse correlation with the albumin-to-creatinine ratio (ACR), a measure of renal damage severity. nih.gov These findings underscore the utility of these animal models in studying metabolic changes relevant to human DN and highlight a potential link between indole metabolism and the disease's progression. nih.gov

| Altered Urinary Metabolite in DN Models | Change in Diabetic Mice | Associated Pathway |

| 3-Indoxyl Sulfate | Decreased | Aromatic Amino Acid Catabolism |

| cis-Aconitate | Decreased | Tricarboxylic Acid (TCA) Cycle |

| 2-Oxoisocaproate | Decreased | Aromatic Amino Acid Catabolism |

| N-Phenylacetylglycine | Decreased | Aromatic Amino Acid Catabolism |

| 4-Hydroxyphenyl Acetate | Decreased | Aromatic Amino Acid Catabolism |

| Hippurate | Decreased | Aromatic Amino Acid Catabolism |

| Data sourced from studies on STZ-eNOS−/− C57BLKS and eNOS−/− C57BLKS db/db mouse models. nih.gov |

Oxidative stress and dysregulated lipid metabolism are hallmarks of diabetes-related complications. During oxidative stress, the peroxidation of polyunsaturated fatty acids generates reactive carbonyl species (RCS) like 4-hydroxy-2-nonenal (HNE), which can cause cellular damage. nih.gov The body has enzymatic pathways to metabolize these toxic byproducts, involving enzymes such as aldose reductase (AR) and glutathione-S-transferases (GSTs). nih.gov The accumulation of HNE is often used as an indicator of oxidative stress. nih.gov

Research has shown that certain products formed from the reaction of oxidized lipids and amino acids (OLAARPs) can exhibit protective, antioxidant effects. nih.gov In microsomal systems, these products were found to significantly protect against both lipid peroxidation and protein damage, suggesting a potential feedback inhibition mechanism against oxidative stress. nih.gov This indicates that compounds capable of modulating these pathways could have therapeutic value. The altered metabolism observed in diabetic nephropathy models, including changes in aromatic amino acid breakdown, suggests a complex interplay between metabolic pathways and oxidative stress that could be a target for indole-based therapeutics. nih.gov

Antiviral Agent Development

The structural versatility of the indole ring has made it a valuable scaffold in the design of novel antiviral agents targeting a range of viruses.

Derivatives of hydroxyindole carboxylic acids have been explored for their potential to inhibit influenza viruses. Specifically, a series of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives were synthesized and reported to be potent inhibitors of the influenza virus. researchgate.net However, further studies on related compounds, such as certain 5-hydroxy-1H-indole-3-carboxylate hydrochlorides, showed they were not significantly active against influenza A/New Caledonia/20/99 (H1N1). researchgate.net There were exceptions, with some derivatives exhibiting micromolar activity against human hepatoma cell lines. researchgate.net

| Compound Class | Target Virus | Activity |

| Ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives | Influenza Virus | Potent inhibitors reported researchgate.net |

| Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride | Huh7 (Human Hepatoma Cell Line) | EC₅₀ = 6.6 µM researchgate.net |

| 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Huh7 (Human Hepatoma Cell Line) | EC₅₀ = 9.8 µM researchgate.net |

The development of agents against flaviviruses like Bovine Viral Diarrhea Virus (BVDV)—a surrogate for the Hepatitis C Virus (HCV)—is an active area of research. When a series of 5-hydroxy-1H-indole-3-carboxylate derivatives were tested for activity against BVDV and HCV, they were generally found to be not noticeably active. researchgate.net However, the broader indole scaffold has shown promise, as some tetracyclic indole derivatives have been reported as HCV inhibitors with IC₅₀ values below 5 μM. researchgate.net

In a related context, studies on the Hepatitis B Virus (HBV) have shown more promising results with closely related compounds. A series of ethyl 5-hydroxy-1H-indole-3-carboxylates were evaluated for their anti-HBV activities in 2.2.15 cells. nih.gov Two compounds in particular, 10(L) and 10(P), demonstrated significant inhibition of HBV DNA replication with IC₅₀ values of 1.52 µg/ml and 2.00 µg/ml, respectively. nih.gov

Anti-Cancer and Cytotoxic Effects

The indole nucleus is a prominent feature in many natural and synthetic compounds with anti-cancer properties. mdpi.com Derivatives of hydroxyindole carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, often acting through mechanisms like apoptosis induction and cell cycle arrest. mdpi.comnih.govnih.gov

Novel 5-hydroxyindole-3-carboxylic acid and ester derivatives have been specifically investigated as potential anti-breast cancer agents. nih.gov Their cytotoxic effects were evaluated against the MCF-7 breast adenocarcinoma cell line and compared to a normal human dermal fibroblast (HDF) cell line to assess selectivity. nih.gov

Furthermore, related structures such as indole-6-carboxylic acid derivatives have been developed as multi-target antiproliferative agents that inhibit key signaling proteins like EGFR and VEGFR-2. researchgate.net These compounds have shown the ability to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. researchgate.net The addition of various heterocyclic rings to the indole core is a common strategy to enhance anticancer activity. nih.gov For instance, certain 5-chloro-indole-2-carboxamides have demonstrated potent inhibitory activity against both wild-type and mutant EGFR, leading to the activation of apoptotic pathways involving caspases. tandfonline.com

| Compound Derivative Class | Target Cell Line(s) | Key Findings / Mechanism |

| 5-Hydroxyindole-3-carboxylic acid derivatives | MCF-7 (Breast Cancer) | Demonstrated cytotoxic effects against cancer cells. nih.gov |

| Indole-6-carboxylic acid derivatives | A549 (Lung Cancer), HUVEC | Antiproliferative activity via EGFR/VEGFR-2 inhibition; G2/M cell cycle arrest. researchgate.net |

| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Panc-1 (Pancreatic), A-549, MCF-7, HT-29 (Colon) | Potent inhibition of EGFR; induction of apoptosis via caspase-3 activation. tandfonline.com |

| 3-Aroyl-1H-indole derivatives | HT29 (Colon), HepG2 (Liver), HCT116 (Colon) | Exhibited cytotoxic activities. nih.gov |

Inhibition of Cancer Cell Line Proliferation

Derivatives of indole-carboxylic acid have demonstrated notable efficacy in inhibiting the growth of various human cancer cell lines. Research has shown that these compounds can exert cytotoxic effects through multiple mechanisms, leading to a reduction in cancer cell viability.

Newly synthesized indole-6-carboxylic acid derivatives, specifically hydrazone and oxadiazole derivatives, have been evaluated for their cytotoxic effects against several cancer cell lines. nih.gov The MTT assay, a standard colorimetric assay for assessing cell metabolic activity, was used to determine the antiproliferative activity of these compounds against HCT-116 (colon cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines. nih.gov Among the tested compounds, hydrazone derivative 3b and oxadiazole derivative 6e emerged as particularly potent, displaying significant antiproliferation activity. nih.gov These compounds were found to be cancer-selective and induced cell cycle arrest at the G2/M phase. nih.gov

Similarly, a series of indole-based compounds, designated U1–6, were designed and assessed for their anticancer activity against Bcl-2-expressing cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). mdpi.com The compounds showed potent inhibitory activity, with compounds U2 and U3 being the most active, especially against MCF-7 cells. mdpi.com Furthermore, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been evaluated for their antiproliferative effects on A-549, MCF-7, and HT-29 cell lines. tandfonline.com Another study highlighted a 5-bromo-indole derivative that significantly inhibited the proliferation of the A549 lung cancer cell line, showing an IC50 value of 14.4 µg/mL. researchgate.net

Table 1: Antiproliferative Activity of Indole-Carboxylic Acid Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|

| Indole-based compound U2 | MCF-7 | IC50 | < 1.2 ± 0.02 µM | mdpi.com |

| Indole-based compound U3 | MCF-7 | IC50 | < 11.10 ± 0.07 µM | mdpi.com |

| Indole-based compound U2 | MDA-MB-231 | IC50 | > 10-fold higher than against MCF-7 | mdpi.com |

| Indole-based compound U2 | A549 | IC50 | Sub-micromolar | mdpi.com |

| Hydrazone derivative 3b | HCT-116, HeLa, HT-29 | - | Highest antiproliferation activity | nih.gov |

| Oxadiazole derivative 6e | HCT-116, HeLa, HT-29 | - | Highest antiproliferation activity | nih.gov |

| 5-bromo-indole derivative | A549 | IC50 | 14.4 µg/mL | researchgate.net |

Targeting Apoptotic Pathways (e.g., Bcl-2 Inhibition)

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of this process. mdpi.com Anti-apoptotic members of this family, such as Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), are often overexpressed in cancers, allowing tumor cells to evade apoptosis. mdpi.comnih.gov

Derivatives of 6-Hydroxy-1H-indole-3-carboxylic acid have been specifically designed to target these anti-apoptotic proteins. A series of indole-based compounds were developed as inhibitors of Bcl-2. mdpi.com Molecular docking studies suggested that these compounds could bind stably to the Bcl-2 binding site. mdpi.com One of the most potent compounds, U2 , demonstrated significant Bcl-2 inhibition with an IC50 value of 1.2 ± 0.02 µM and was shown to induce apoptosis and arrest the cell cycle at the G1/S phase. mdpi.com

Other research has focused on indole-2-carboxylic acids as inhibitors of Mcl-1. nih.govresearchgate.net Fragment-based screening led to the discovery of tricyclic indole-2-carboxylic acid derivatives that bind to Mcl-1 with high affinity (Ki of 55 nM for one derivative) and selectivity over other Bcl-2 family members like Bcl-xL and Bcl-2. nih.gov Furthermore, studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed that the most potent compounds in this series could induce apoptosis by increasing the expression of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. tandfonline.com These compounds were found to be potent activators of caspase-3, a key executioner of apoptosis. tandfonline.com

Neuroprotective Potential and Central Nervous System Applications

Indole derivatives have shown considerable promise as neuroprotective agents, which are crucial for combating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govmdpi.com These compounds exert their effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions. mdpi.com

Hydrazone hybrids derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid have been synthesized and evaluated as multifunctional neuroprotectors. nih.gov Certain derivatives demonstrated strong neuroprotection against oxidative stress induced by hydrogen peroxide (H2O2) in SH-SY5Y neuroblastoma cells and against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in rat brain synaptosomes. nih.gov All the tested compounds were capable of suppressing iron-induced lipid peroxidation. nih.gov

Indole-3-carbinol and its metabolite, diindolylmethane, exhibit neuroprotective effects by mimicking the activity of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuron survival and growth. mdpi.com They activate the TrkB/PI3K/Akt signaling pathway, which in turn activates the Nrf2-antioxidant responsive element (ARE), a primary cellular defense against oxidative stress. mdpi.com Other research has led to the development of a tetrazole-based Nurr1 agonist from a carboxylic acid precursor, which was shown to induce genes associated with neuroprotection in dopaminergic neurons. nih.gov Additionally, quinoline (B57606) carboxylic acid derivatives are being investigated as multi-target agents for neurodegeneration through their ability to inhibit enzymes like monoamine oxidase and cholinesterase. researchgate.net

Anti-Inflammatory Interventions

Chronic inflammation is a hallmark of many diseases, and indole derivatives have been identified as potent anti-inflammatory agents. Research has demonstrated their ability to modulate key inflammatory pathways.

Indole-3-acetic acid has been shown to alleviate the inflammatory response in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). nih.gov It achieves this by up-regulating the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, and by directly neutralizing free radicals. nih.gov This action was found to be independent of the aryl hydrocarbon receptor (AhR). nih.gov

In another study, indole and amide derivatives of ursolic acid were synthesized and evaluated for their anti-inflammatory potential. chemrxiv.org The indole derivatives were particularly effective, significantly reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophages. chemrxiv.org Some of these derivatives also demonstrated significant in vivo anti-inflammatory activity in rat paw edema models, with certain compounds showing a higher percentage of edema inhibition than the standard anti-inflammatory drug, diclofenac (B195802) sodium. nih.govresearchgate.net

Table 2: In Vivo Anti-inflammatory Activity of Indole Derivatives

| Compound | Time Post-Carrageenan | Percentage Reduction of Edema (%) | Standard Drug (Indomethacin) Reduction (%) | Source |

|---|---|---|---|---|

| 17c | 1 h | 72 | < 17c | nih.gov |

| 2 h | 76 | < 17c | nih.gov | |

| 3 h | 80 | < 17c | nih.gov | |

| 17i | 1 h | 64 | < 17i | nih.gov |

| 2 h | 73 | < 17i | nih.gov | |

| 3 h | 78 | < 17i | nih.gov |

Antimicrobial and Antifungal Research

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole-carboxylic acid derivatives have emerged as a promising scaffold for the development of such agents.

A variety of new 1H-indole derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.net For instance, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to excellent antibacterial and antifungal activity. nih.gov The most active compound in this series, designated as compound 8 , showed minimum inhibitory concentrations (MIC) ranging from 0.004–0.03 mg/mL. nih.gov

Other studies have explored ester and amide derivatives of indole-2-carboxylic acid, which were found to possess effective antimicrobial properties. fabad.org.tr Some of these compounds exhibited notable antifungal activity against Candida species, with MIC values as low as 32 µg/mL. fabad.org.tr Indole-3-carboxamido-polyamine conjugates have also been investigated, with a 5-bromo-substituted analogue showing broad-spectrum activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values ≤ 0.28 µM. mdpi.com Many of the synthesized 3-substituted indole derivatives were found to be more effective against Gram-positive bacteria than Gram-negative bacteria. scirp.org

Table 3: Antimicrobial and Antifungal Activity of Indole Derivatives

| Derivative Type | Pathogen | Activity Metric | Result | Source |

|---|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8 ) | Various Bacteria | MIC | 0.004–0.03 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15 ) | Various Fungi | MIC | 0.004–0.06 mg/mL | nih.gov |

| Indole-2-carboxylic acid ester/amide (Compound 1 & 6 ) | Candida albicans | MIC | 32 µg/mL | fabad.org.tr |

| Indole-2-carboxylic acid ester/amide (Compound 3 & 5 ) | Candida albicans | MIC | 64 µg/mL | fabad.org.tr |

| 5-bromo-indole-3-carboxamido-polyamine (13b ) | S. aureus, A. baumannii, C. neoformans | MIC | ≤ 0.28 µM | mdpi.com |

Potential in Agrochemical Development

Beyond medicine, indole-3-carboxylic acid derivatives have significant potential in agriculture. patsnap.com These compounds can act as herbicides and can also enhance plant defense mechanisms.

A series of novel indole-3-carboxylic acid derivatives have been designed to function as antagonists of the auxin receptor protein TIR1. nih.gov Auxins are plant hormones that regulate growth, and synthetic auxin mimics can be used as herbicides. nih.gov In petri dish assays, many of the synthesized compounds exhibited excellent inhibition of both root and shoot growth of dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli). nih.gov Specifically, compounds 10d and 10h achieved inhibition rates of up to 96% and 95%, respectively, on the root of rape at a concentration of 100 mg/L. nih.gov

In another application, indole-3-carboxylic acid isolated from the endophytic fungus Lasiodiplodia pseudotheobromae was found to act as a synergist, enhancing the antagonistic effect of jasmonic acid against the powdery mildew fungus Blumeria graminis on wheat. frontiersin.org This finding suggests that these natural compounds could be used to boost plant immunity and reduce the reliance on synthetic fungicides. frontiersin.org

Table 4: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives

| Compound | Target Plant | Concentration | Inhibition Rate (Root) | Source |

|---|---|---|---|---|

| 10d | Rape (B. napus) | 100 mg/L | 96% | nih.gov |

| 10 mg/L | 92% | nih.gov | ||

| 10h | Rape (B. napus) | 100 mg/L | 95% | nih.gov |

| 10 mg/L | 93% | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 6 Hydroxy 1h Indole 3 Carboxylic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 6-Hydroxy-1H-indole-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~7.8-8.2 | s |

| H-4 | ~7.0-7.4 | d |

| H-5 | ~6.7-7.1 | dd |

| H-7 | ~7.3-7.7 | d |

| N-H | Variable, broad | s |

| O-H | Variable, broad | s |

| COOH | >10, broad | s |

Note: These are predicted values based on general knowledge of indole (B1671886) and phenol (B47542) chemistry and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. Carbonyl carbons, for example, typically resonate at a significantly downfield position (170-220 ppm) due to both sp² hybridization and the double bond to oxygen. libretexts.org Aromatic and indole ring carbons also have characteristic chemical shift ranges. While a specific spectrum for this compound was not found, data for the parent compound, indole-3-carboxylic acid, shows carbon signals at various points, which can be used as a reference. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~125-135 |

| C-3 | ~105-115 |

| C-3a | ~120-130 |

| C-4 | ~110-120 |

| C-5 | ~115-125 |

| C-6 | ~150-160 |

| C-7 | ~100-110 |

| C-7a | ~135-145 |

| C=O | ~165-175 |

Note: These are predicted values based on general knowledge of indole and phenol chemistry and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The exact mass of this compound is 177.042587 Da. chemsrc.com This precise mass measurement is critical for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for structural analysis, particularly for compounds in complex mixtures. mdpi.com In ESI-MS/MS, the parent ion of this compound ([M+H]⁺ or [M-H]⁻) is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. For example, the fragmentation of the related indole-3-carboxylic acid has been studied, providing a basis for interpreting the fragmentation pattern of its hydroxylated derivative. massbank.eu Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, which can aid in its identification in complex biological matrices. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.04987 | 133.1 |

| [M+Na]⁺ | 200.03181 | 143.3 |

| [M-H]⁻ | 176.03531 | 133.5 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The presence of the carboxylic acid is indicated by a very broad O–H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band between 1690 and 1760 cm⁻¹. libretexts.orgorgchemboulder.com The phenolic O–H group would also contribute to the broadness of the O-H stretch. The N–H stretch of the indole ring typically appears in the region of 3300-3500 cm⁻¹. Aromatic C–H stretching vibrations are generally observed just above 3000 cm⁻¹, while C–H bending vibrations appear at lower wavenumbers. libretexts.orglibretexts.org The C–O stretching of the carboxylic acid and the phenol would be expected in the 1210-1320 cm⁻¹ region. libretexts.orgorgchemboulder.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O–H Stretch | 2500-3300 | Strong, very broad |

| Phenol O–H Stretch | Contributes to the broad 2500-3300 band | Broad |

| Indole N–H Stretch | 3300-3500 | Medium |

| Aromatic C–H Stretch | >3000 | Medium |

| Carbonyl (C=O) Stretch | 1690-1760 | Strong |

| Aromatic C=C Bending | 1450-1600 | Medium to weak |

| C–O Stretch (Acid & Phenol) | 1210-1320 | Strong |

These are typical ranges and can vary based on the specific molecular environment and sample preparation.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Intermolecular Interactions

X-ray Diffraction (XRD) is a definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. While specific single-crystal XRD data for this compound is not extensively detailed in publicly accessible literature, the crystalline architecture can be reliably inferred from studies on analogous indole carboxylic acids, such as Indole-3-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid. nih.govmdpi.com

A hallmark of carboxylic acid crystal structures is the formation of highly stable, centrosymmetric cyclic dimers through robust, intermolecular O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. mdpi.com It is anticipated that this compound would exhibit this same primary dimeric motif.

| Interaction Type | Donor | Acceptor | Structural Significance |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Formation of primary centrosymmetric dimers, a characteristic feature of carboxylic acids. mdpi.com |

| Hydrogen Bond | Indole N-H | Carboxyl C=O or Hydroxyl Oxygen | Links the primary dimers into extended chains or sheets. nih.govmdpi.com |

| Hydrogen Bond | Hydroxyl O-H | Carboxyl C=O or Hydroxyl Oxygen | Contributes to the formation of a 3D supramolecular network. |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Oxygen atoms (Carboxyl, Hydroxyl) | Provides additional stabilization to the overall crystal packing. nih.gov |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation, purity verification, and quantification of this compound in research and quality control settings. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with mass spectrometry, provide the sensitivity and selectivity required for rigorous analysis. researchgate.net

LC-MS/MS stands as a premier analytical tool for the definitive identification and quantification of this compound, even in complex biological matrices like plasma or urine. nih.gov The technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical reversed-phase LC method, the compound is separated from impurities on a C18 column. For mass spectrometric detection, electrospray ionization (ESI) is commonly used. Due to the acidic nature of the carboxyl and phenolic hydroxyl groups, analysis is often performed in negative ESI mode, which promotes the formation of the deprotonated molecule [M-H]⁻. For this compound (molecular formula C₉H₇NO₃), the expected mass-to-charge ratio (m/z) for this ion is 176.035. uni.lu Further fragmentation of this precursor ion in the collision cell of the mass spectrometer generates specific product ions, which are used for highly selective quantification in Multiple Reaction Monitoring (MRM) mode. This approach ensures high confidence in identification and minimizes interference from matrix components. nih.gov Purity assessment involves monitoring the primary ion signal while screening for other potential ions corresponding to precursors, metabolites, or degradation products.

| Adduct Type | Formula | Predicted m/z | Common Ionization Mode |

|---|---|---|---|

| Protonated Molecule | [M+H]⁺ | 178.050 | Positive |

| Deprotonated Molecule | [M-H]⁻ | 176.035 | Negative |

| Sodium Adduct | [M+Na]⁺ | 200.032 | Positive |